2-Ethynyl-5-(4-methoxyphenyl)thiophene is an organic compound characterized by a thiophene ring substituted with both an ethynyl group and a 4-methoxyphenyl group. The molecular formula for this compound is CHOS, and it features a conjugated system that contributes to its electronic properties, making it of interest in various fields such as organic electronics and materials science.
The structure can be depicted as follows:
Several methods have been developed for synthesizing 2-Ethynyl-5-(4-methoxyphenyl)thiophene:
2-Ethynyl-5-(4-methoxyphenyl)thiophene has potential applications in:
Several compounds share structural similarities with 2-Ethynyl-5-(4-methoxyphenyl)thiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Ethynylthiophene | Thiophene with an ethynyl group | Simple structure, used in basic research |
| 5-(4-Methoxyphenyl)thiophene | Thiophene with a methoxy-substituted phenyl group | Lacks ethynyl functionality |
| 2-Ethynyl-3-methylthiophene | Methyl substitution on thiophene | Different substitution pattern impacts reactivity |
| 3-Ethynyl-5-(4-methoxyphenyl)thiophene | Ethynyl substitution at a different position | Potentially different electronic properties |
The uniqueness of 2-Ethynyl-5-(4-methoxyphenyl)thiophene lies in its combination of both an ethynyl group and a methoxy-substituted phenyl group on the thiophene ring, which enhances its reactivity and alters its electronic properties compared to simpler derivatives.
The alkynyl-thiophene scaffold, exemplified by 2-ethynyl-5-(4-methoxyphenyl)thiophene, serves as a privileged structure in drug discovery and materials engineering. In medicinal chemistry, the ethynyl group facilitates click chemistry modifications, enabling rapid diversification for structure-activity relationship (SAR) studies. For instance, 2-amino-3-cyano-5-arylethylthiophene derivatives exhibit low micromolar IC₅₀ values against pancreatic and epithelial carcinomas by disrupting tubulin dynamics. The 4-methoxyphenyl substituent enhances bioavailability through improved solubility, a critical factor in pharmacokinetic optimization.
In materials science, the planar thiophene core and extended π-system of the ethynyl group enable efficient charge transport. Fluorescence studies of 2-ethynyl-5-(m-tolyl)thiophene derivatives reveal quantum yields exceeding 0.6, with emission maxima tunable between 450–550 nm via substituent engineering. These properties are exploited in OLEDs, where the compound’s electroluminescence efficiency rivals that of iridium-based phosphors.
Regioselective functionalization of thiophene derivatives is pivotal for tailoring electronic and steric properties. The C-2 and C-5 positions of thiophene are electronically activated, enabling selective cross-coupling reactions. For example, palladium-catalyzed C–H arylation at the C-2 position of 4-chloro-3-(4-tolyl)benzo[b]thiophene proceeds with 84% yield using Pd(OAc)₂ and Ag₂O in hexafluoroisopropanol. Similarly, Sonogashira couplings at the ethynyl position allow the introduction of diverse aryl and heteroaryl groups without disrupting the thiophene core.
A comparative analysis of synthetic routes reveals that cesium fluoride-mediated aryne reactions achieve 78% yields for 4-chloro-2-(2-hydroxyphenyl)-3-(4-tolyl)benzo[b]thiophene, while copper iodide-catalyzed cyclizations offer superior regiocontrol for ethynyl-substituted derivatives. These methods underscore the balance between reactivity and selectivity required for industrial-scale synthesis.